8-Methoxyquinazoline-4-carboxylic acid
Description
Significance of the Quinazoline (B50416) Scaffold in Contemporary Chemical Biology
The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in medicinal chemistry and chemical biology. Its structural versatility allows for modification at various positions, leading to a wide array of derivatives with diverse pharmacological profiles. arabjchem.orgmdpi.com Quinazoline-based compounds are integral to numerous clinically approved drugs, demonstrating their therapeutic relevance. researchgate.net
The biological significance of this scaffold is extensive, with derivatives exhibiting activities such as:
Anticancer: A significant number of quinazoline derivatives have been developed as anticancer agents, most notably as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). arabjchem.orgekb.eg
Antibacterial and Antifungal: The scaffold is present in molecules showing potent activity against various strains of bacteria and fungi. mdpi.comresearchgate.net
Anti-inflammatory: Certain quinazoline derivatives have demonstrated significant anti-inflammatory properties. researchgate.net
Antiviral and Antimalarial: The quinazoline nucleus is a key component in the design of agents targeting viral infections and malaria. arabjchem.orgresearchgate.net
The widespread application of this scaffold has led to several U.S. Food and Drug Administration (FDA) approved medications, underscoring its importance in drug discovery.
Table 1: Examples of FDA-Approved Drugs Featuring the Quinazoline Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Gefitinib | Cancer (Non-Small Cell Lung Cancer) |
| Erlotinib | Cancer (Non-Small Cell Lung Cancer, Pancreatic Cancer) |
| Lapatinib | Cancer (HER2-Positive Breast Cancer) |
| Vandetanib | Cancer (Medullary Thyroid Cancer) |
| Afatinib | Cancer (Non-Small Cell Lung Cancer) |
| Prazosin | Hypertension, Benign Prostatic Hyperplasia |
This table presents a selection of drugs containing the quinazoline core, highlighting the scaffold's therapeutic success. arabjchem.orgresearchgate.net
Historical Development of Quinazoline-4-carboxylic Acid Research
Research into quinoline-4-carboxylic acids, a closely related scaffold, has a longer history, with synthetic methods like the Doebner and Pfitzinger reactions being foundational. researchgate.netresearchgate.net These classical methods paved the way for the exploration of analogous heterocyclic systems, including quinazoline-4-carboxylic acids.
The synthesis of quinazoline-4-carboxylic acid derivatives has evolved significantly over time. Early research often involved multi-step processes with harsh conditions and modest yields. researchgate.net However, contemporary organic synthesis has seen the advent of more efficient and environmentally friendly protocols. A notable advancement has been the development of one-pot, three-component condensation reactions. dergipark.org.trhacettepe.edu.tr For instance, a modern approach involves the reaction of a hydrolyzed isatin (B1672199) derivative ((2-amino-phenyl)-oxo-acetic acid), an appropriate aldehyde, and an ammonium (B1175870) source to construct the quinazoline-4-carboxylic acid core in a single step. dergipark.org.trhacettepe.edu.tr These newer methods offer advantages in terms of operational simplicity, reduced reaction times, and often higher yields, facilitating the rapid generation of diverse libraries of these compounds for biological screening. nih.gov The carboxylic acid group at the 4-position is particularly valuable as it serves as a synthetic handle for further derivatization into esters, amides, and other functional groups, allowing for extensive structure-activity relationship (SAR) studies. dergipark.org.trnih.gov
Rationale for Academic Investigation of 8-Methoxyquinazoline-4-carboxylic Acid
The academic investigation into this compound is driven by the principles of medicinal chemistry and the desire to expand the pharmacological potential of the quinazoline-4-carboxylic acid scaffold. While direct research on this specific molecule is not extensively documented in readily available literature, the rationale for its synthesis and study can be inferred from established drug design strategies.
The introduction of a methoxy (B1213986) (-OCH3) group onto an aromatic scaffold is a common and powerful tactic in medicinal chemistry for several reasons:
Modulation of Electronic Properties: The methoxy group is an electron-donating group, which can alter the electron density of the quinazoline ring system. This can influence the molecule's ability to participate in key binding interactions, such as hydrogen bonding or π-stacking, with biological targets.
Impact on Lipophilicity: A methoxy group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning lipophilicity is crucial for improving a drug candidate's bioavailability and cellular permeability.
Steric Influence: The placement of a substituent at the 8-position can introduce steric bulk that may orient the molecule favorably within a receptor's binding pocket, potentially enhancing potency or selectivity.
Metabolic Stability: The methoxy group can block a potential site of metabolism on the aromatic ring, which may increase the metabolic stability and half-life of the compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
8-methoxyquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-15-7-4-2-3-6-8(7)11-5-12-9(6)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
OFCPNVOKZMPASB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=CN=C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methoxyquinazoline 4 Carboxylic Acid and Its Derivatives
Classical and Contemporary Synthetic Routes to Quinazoline-4-carboxylic Acid Derivatives
The construction of the quinazoline-4-carboxylic acid core has been approached through various synthetic strategies, primarily involving condensation and cyclization reactions.
Strategies Involving Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of quinazoline (B50416) derivatives. A common approach involves the reaction of an anthranilic acid derivative with a suitable one-carbon source. For instance, the Niementowski quinazoline synthesis utilizes the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). nih.govwikipedia.org While traditionally requiring high temperatures, the use of microwave irradiation has been shown to significantly improve reaction times and yields, offering a more efficient and environmentally benign alternative. semanticscholar.org
Another versatile method is the one-pot, three-component condensation of a hydrolyzed isatin (B1672199) derivative ((2-amino-phenyl)-oxo-acetic acid sodium salt), an aldehyde, and ammonium (B1175870) acetate (B1210297) to yield quinazoline-4-carboxylic acid derivatives. This approach provides a direct route to the desired scaffold.
Cyclization Approaches to the Quinazoline Core
The formation of the quinazoline ring system is often achieved through intramolecular cyclization of appropriately substituted precursors. One such strategy involves the reaction of 2-aminobenzonitriles with various reagents. For example, reaction with formamide (B127407) can lead to the formation of the quinazoline ring. semanticscholar.org Similarly, 2-aminobenzamides can undergo cyclization with aldehydes, often catalyzed by an acid, to form dihydroquinazolines which can then be oxidized to the aromatic quinazoline.
Transition metal-catalyzed reactions have also emerged as powerful tools for quinazoline synthesis. For example, copper-catalyzed intramolecular N-arylation of amidines derived from 2-haloacetophenones provides an efficient route to the quinazoline core.
Post-Cyclization Functional Group Interconversions, including Ester Hydrolysis to Carboxylic Acid
Following the construction of the quinazoline ring, functional group interconversions are frequently employed to arrive at the desired product. A key transformation in the synthesis of quinazoline-4-carboxylic acids is the hydrolysis of a precursor ester or nitrile at the C-4 position.
Ester hydrolysis is a standard method, typically achieved under acidic or basic conditions, to convert a quinazoline-4-carboxylate to the corresponding carboxylic acid. This step is often the final step in a synthetic sequence after the quinazoline core has been assembled and other desired substituents are in place.
Alternatively, the carboxylic acid functionality can be generated from a nitrile group. This can be achieved through acidic or basic hydrolysis of a 4-cyanoquinazoline intermediate. The cyano group can be introduced, for example, via a Sandmeyer reaction from a 4-aminoquinazoline precursor.
Targeted Synthesis of 8-Methoxyquinazoline-4-carboxylic Acid Analogues
The synthesis of specifically substituted quinazolines, such as this compound, requires careful consideration of regioselectivity.
Regioselective Synthetic Pathways to 8-Methoxy-substituted Quinazolines
The most direct approach to ensure the presence of the 8-methoxy group is to start with a precursor that already contains this substituent in the desired position. A key starting material for this purpose is 2-amino-3-methoxybenzoic acid. By utilizing this substituted anthranilic acid in reactions such as the Niementowski synthesis, the 8-methoxy-4-quinazolinone can be prepared regioselectively.
Once the 8-methoxy-4-quinazolinone is obtained, it can serve as a versatile intermediate. For instance, the 4-oxo group can be converted to a leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride. This 4-chloro-8-methoxyquinazoline (B182788) can then undergo further transformations to introduce the carboxylic acid group at the C-4 position.
Derivatization and Structural Modifications at C-4, C-7, and Other Positions
The quinazoline scaffold, including the this compound core, allows for extensive derivatization to explore structure-activity relationships.
At the C-4 Position: The carboxylic acid group at the C-4 position is a prime site for modification. It can be readily converted to a variety of derivatives, including esters and amides, through standard coupling reactions. For example, activation of the carboxylic acid with a coupling agent, followed by reaction with an alcohol or an amine, yields the corresponding ester or amide.
At the C-7 Position: The C-7 position of the quinazoline ring is another common site for structural modification. Functional groups at this position can be introduced either by starting with a pre-functionalized anthranilic acid or by electrophilic aromatic substitution on the quinazoline ring, although regioselectivity can be a challenge.
Other Positions: Functionalization at other positions of the quinazoline ring, such as C-2, C-5, and C-6, can also be achieved through various synthetic strategies, often involving the use of appropriately substituted starting materials or regioselective C-H activation/functionalization reactions.
Below is a table summarizing some of the key synthetic reactions for quinazoline derivatives:
| Reaction Name/Type | Starting Materials | Product Type | Key Features |
| Niementowski Synthesis | Anthranilic acids, Amides | 4-Oxo-3,4-dihydroquinazolines | Classical method, often requires high temperatures. nih.govwikipedia.org |
| Microwave-Assisted Niementowski Synthesis | Anthranilic acids, Amides | 4-Oxo-3,4-dihydroquinazolines | Faster reaction times and higher yields compared to conventional heating. semanticscholar.org |
| Three-Component Condensation | Hydrolyzed isatin, Aldehyde, Ammonium acetate | Quinazoline-4-carboxylic acids | One-pot synthesis, direct route to the target scaffold. |
| Cyclization of 2-Aminobenzamides | 2-Aminobenzamides, Aldehydes | Dihydroquinazolines/Quinazolines | Requires subsequent oxidation for aromatization. |
| Ester Hydrolysis | Quinazoline-4-carboxylate | Quinazoline-4-carboxylic acid | Standard deprotection step. |
| Nitrile Hydrolysis | 4-Cyanoquinazoline | Quinazoline-4-carboxylic acid | Alternative route to the carboxylic acid. |
Green Chemistry Principles and Optimization in Quinazoline Synthesis
The application of green chemistry principles to the synthesis of quinazoline derivatives, including this compound, is crucial for developing environmentally benign and efficient pharmaceutical production processes. researchgate.net This section explores the key green chemistry concepts and optimization strategies that are being implemented to minimize the environmental impact and enhance the sustainability of quinazoline synthesis.
Conventional methods for synthesizing quinoline (B57606) and quinazoline cores often involve hazardous solvents, high temperatures, and metal catalysts, which can lead to significant waste generation. scribd.com In contrast, green chemistry approaches aim to reduce waste, decrease energy consumption, and utilize less toxic substances. hacettepe.edu.tr Key strategies include the use of organocatalysts, microwave-assisted synthesis, and one-pot multicomponent reactions. researchgate.netresearchgate.net
One notable advancement is the use of p-toluenesulfonic acid as an efficient, non-hazardous organocatalyst in the synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation. researchgate.net This method offers several advantages, including higher yields, easier work-up procedures, the avoidance of harmful organic solvents, and shorter reaction times. researchgate.net Microwave-assisted synthesis, in particular, has been shown to be significantly more efficient in terms of both time and yield compared to conventional heating methods. hacettepe.edu.trresearchgate.net
Furthermore, the development of one-pot, three-component reactions represents a significant step towards atom economy and waste minimization. researchgate.netscribd.com For instance, the synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reacting aromatic benzaldehydes, substituted anilines, and pyruvic acid using copper nanoparticles as a green and recyclable catalyst under ultrasonication. scribd.com This approach not only proceeds quickly at mild temperatures but also allows for the easy recovery and reuse of the catalyst. scribd.com
Optimization of reaction conditions is a critical aspect of green synthesis. This involves systematically varying parameters such as the choice of catalyst, solvent, temperature, and reaction time to maximize yield and minimize by-product formation. For example, in the synthesis of 4-methylquinazoline, optimization of the catalyst (BF3-Et2O), the ratio of reactants, temperature (150°C), and time (6 hours) led to a significant increase in yield to 86%. indexcopernicus.com
The following interactive data tables illustrate the optimization of various reaction parameters in the synthesis of quinazoline and quinoline derivatives, showcasing the impact of different catalysts and solvents on reaction yields.
Table 1: Optimization of Catalyst in a Three-Component Quinoline Synthesis nih.gov
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | AlCl₃ | MeCN | 5 |
| 2 | TiCl₄ | MeCN | 15 |
| 3 | CuCl₂ | MeCN | 15 |
| 4 | CuCl | MeCN | 5 |
| 5 | MgCl₂ | MeCN | Trace |
| 6 | BF₃·THF | MeCN | 47 |
| 7 | p-TsOH | MeCN | 13 |
| 8 | TfOH | MeCN | 19 |
Reaction conditions: aniline, benzaldehyde, and pyruvic acid derivatives in the specified solvent at reflux.
Table 2: Optimization of Solvent with BF₃·THF Catalyst nih.gov
| Entry | Solvent | Yield (%) |
| 1 | EtOH | Low |
| 2 | Toluene | Low |
| 3 | DCE | Low |
| 4 | DMF | Low |
| 5 | DMSO | Low |
| 6 | MeCN | 47 |
| 7 | THF | 47 |
Reaction conditions: aniline, benzaldehyde, and pyruvic acid derivatives with BF₃·THF as the catalyst at reflux.
These tables demonstrate that the selection of an appropriate catalyst and solvent system is paramount for achieving high efficiency in the synthesis of these heterocyclic compounds. While acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) provided the best yields in this specific case, MeCN was preferred for its ease of post-treatment. nih.gov
The principles of green chemistry are increasingly being integrated into the synthetic routes for complex molecules like this compound. By focusing on atom economy, the use of safer solvents and catalysts, energy efficiency, and waste reduction, the chemical industry can move towards more sustainable practices in the production of pharmaceuticals. scribd.comresearchgate.net The ongoing research in this area promises to deliver even more innovative and eco-friendly synthetic methodologies in the future.
Structure Activity Relationship Sar Studies of 8 Methoxyquinazoline 4 Carboxylic Acid Derivatives
Influence of Substituents on the Quinazoline (B50416) Ring System in Modulating Biological Activity
The quinazoline scaffold is a versatile core in medicinal chemistry, and its biological activity can be finely tuned by the strategic placement of various substituents. mdpi.comnih.gov Modifications at different positions of the quinazoline ring can significantly impact the compound's interaction with biological targets, thereby influencing its therapeutic effects. nih.gov
The methoxy (B1213986) group at the C-8 position of the quinazoline ring plays a significant role in the molecular recognition and biological activity of these compounds. This group can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for binding to target proteins. ontosight.ai For instance, in a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, the 8-methoxy group was a key feature in their evaluation for antimicrobial activity. researchgate.net The presence of a methoxy group can, in some cases, enhance the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov
The positioning of the methoxy group is also crucial. For example, in a series of quinazolinone-based hybrids, the methoxy substituent on a benzofuran (B130515) ring was found to be important for growth inhibition. nih.gov Furthermore, studies on 8-amino-6-methoxyquinoline (B117001) derivatives, a related scaffold, have shown that the methoxy group is a key pharmacophore in antimalarial compounds like primaquine (B1584692) and tafenoquine. mdpi.com
The carboxylic acid group at the C-4 position is a critical feature for the biological efficacy of many quinoline (B57606) and quinazoline derivatives. nih.gov This acidic moiety can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. For example, in the brequinar (B1684385) class of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the carboxylate group forms a salt bridge with an arginine residue and a potential hydrogen bond with a glutamine residue, highlighting its importance for activity. nih.gov
Research on 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors also underscores the importance of this group. frontiersin.org Similarly, studies on 2-aryl-4-quinoline carboxylic acid-based DHODH inhibitors have shown that the carboxylic acid is a key structural requirement for their activity. physchemres.org The replacement or modification of this group often leads to a significant decrease or loss of biological activity, confirming its critical role.
Table 1: Impact of C-4 Moiety on Biological Activity
| Compound Class | C-4 Moiety | Observed Biological Effect | Reference |
| Brequinar Analogues | Carboxylic Acid | Essential for DHODH inhibition via salt bridge formation | nih.gov |
| 2-Phenylquinoline Derivatives | Carboxylic Acid | Important for HDAC inhibitory activity | frontiersin.org |
| 2-Aryl-4-quinoline Derivatives | Carboxylic Acid | Crucial for DHODH inhibitory activity | physchemres.org |
| Quinoline-4-carboxamides | Amide | Reduced activity compared to carboxylic acid analogues in some cases | acs.org |
Structural modifications at the C-7 position of the quinazoline ring have a significant impact on the biological activity of these derivatives. This position is often targeted for introducing various substituents to enhance potency and selectivity. For instance, in the development of EGFR inhibitors, the introduction of a 4-methyl-piperazine-containing residue at the C-7 position was found to confer the highest inhibitory activity. nih.gov This is attributed to the ability of this group to form an ionic bond with carboxyl residues in the target's structure. nih.gov
In another study on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, the C-7 ring structure was a key feature that influenced their antimicrobial MIC ratios in gyrase resistance mutants. researchgate.net The nature of the substituent at C-7 can also modulate the compound's physicochemical properties, affecting its absorption and distribution. For example, the presence of a basic side chain at the C-6 or C-7 position of the quinazoline nucleus plays a significant role in determining the cytotoxicity of certain anticancer compounds. nih.gov
Table 2: Influence of C-7 Substituents on Quinazoline Activity
| Parent Scaffold | C-7 Substituent | Effect on Biological Activity | Reference |
| 4-Anilino-quinazoline | 4-Methyl-piperazine | Highest EGFR inhibitory activity | nih.gov |
| 1-Cyclopropyl-8-methoxy-quinazoline-2,4-dione | 3-Aminomethyl pyrrolidine | Lowered antimicrobial MIC ratio in resistant strains | researchgate.net |
| Quinazoline nucleus | Basic side chain | Significant role in cytotoxicity | nih.gov |
Pharmacophore Modeling and Ligand-Based Design Applications
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net This approach is particularly useful in the absence of a known target structure (ligand-based design).
For quinazoline derivatives, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets. For instance, a pharmacophore model for 2-aryl-4-quinoline carboxylic acid analogs as DHODH inhibitors identified a hydrogen bond acceptor and three aromatic rings as crucial features for activity. physchemres.org Similarly, pharmacophore modeling has been applied to design quinazolin-4(3H)-one derivatives as breast cancer inhibitors. researchgate.net
In the context of EGFR inhibitors, SAR studies have revealed key pharmacophoric features of the 4-anilino-quinazoline scaffold. nih.gov These models help in understanding the key interaction points with the target receptor and are instrumental in the virtual screening of compound libraries and the rational design of novel, more potent derivatives of 8-Methoxyquinazoline-4-carboxylic acid.
Molecular Mechanisms of Action and Target Interaction Research
Investigation of Protein-Ligand Binding Dynamics and Molecular Recognition
The binding of a ligand to its protein target is a dynamic process fundamental to its biological effect. For derivatives of 8-methoxyquinazoline-4-carboxylic acid, computational methods such as molecular docking and molecular dynamics simulations have been employed to explore these interactions. These studies help to visualize the binding poses and conformational changes that occur when the ligand interacts with the active site of a target protein. They can identify key amino acid residues, the role of solvent molecules, and the energetic factors that contribute to binding stability. This detailed understanding of molecular recognition is instrumental in the rational design of more potent and selective therapeutic agents. For instance, molecular docking studies have been used to predict the binding mode of quinazoline (B50416) derivatives in the active site of Aurora A kinase, revealing potential interactions with key amino acid residues. nih.govnih.govworktribe.comdongguk.edumdpi.com
Enzyme Inhibition Studies
The this compound scaffold is a key component in the development of various enzyme inhibitors. Its derivatives have been explored for their capacity to modulate the activity of critical enzymes involved in bacterial survival and human diseases.
Derivatives of this compound have demonstrated potent inhibitory effects against bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govscholarsportal.info These enzymes are essential for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drugs. nih.govnih.gov The inhibition of these enzymes by quinazoline derivatives ultimately leads to the fragmentation of the bacterial chromosome and cell death. mdpi.com
The interaction between quinolone-like inhibitors and bacterial type II topoisomerases is often mediated by a distinctive water-metal ion bridge. nih.govnih.govresearchgate.net Crystallographic and biochemical studies have shown that the C3/C4 keto-acid moiety of the inhibitor coordinates with a magnesium ion (Mg²⁺). nih.govresearchgate.net This ion is, in turn, connected through water molecules to conserved serine and acidic (aspartate or glutamate) residues within the quinolone resistance-determining region (QRDR) of the enzyme's A subunit (GyrA or ParC). nih.govnih.govresearchgate.net This complex network of interactions is fundamental for the stable binding of the inhibitor to the enzyme-DNA complex. nih.govresearchgate.net While the this compound structure differs from traditional quinolones, its carboxylic acid function is positioned to participate in similar crucial interactions within the active site.
The mechanism of action for these inhibitors involves poisoning the enzyme. Instead of merely blocking the enzyme's catalytic activity, they bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved. mdpi.comnih.govresearchgate.net This prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of lethal double-strand breaks. mdpi.com This stabilization of the gyrase-DNA cleavage complex stalls replication forks and interrupts essential cellular processes, ultimately causing bacterial death. mdpi.comnih.gov
A major challenge in antibiotic development is the emergence of bacterial resistance, often through mutations in the target enzymes. mdpi.com Specifically, mutations in the gyrA and parC genes can alter the amino acids that form the drug-binding pocket, reducing inhibitor affinity. mdpi.commdpi.com Research has shown that the 8-methoxy group, a feature of this compound, can be beneficial in this context. In related fluoroquinolones, an 8-methoxy group often improves activity against resistant mutants. nih.gov Studies on 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, which share the core scaffold, demonstrated that certain derivatives could overcome the protective effects of common quinolone-resistant mutations in gyrA and gyrB of E. coli. nih.govnih.gov In some cases, strains with specific gyrA resistance mutations were found to be as susceptible, or even more so, than the wild-type strains to these novel compounds. nih.govnih.gov
Table 1: Activity of an 8-Methoxy-Quinazoline-2,4-Dione Derivative Against E. coli Gyrase Mutants Data abstracted from studies on related quinazoline-2,4-dione derivatives.
Beyond antibacterial applications, the quinazoline scaffold is prominent in the development of kinase inhibitors for cancer therapy. Aurora kinases, particularly Aurora A, are serine/threonine kinases that are essential for cell cycle regulation and are often overexpressed in various cancers. nih.gov Derivatives of quinazoline-4-carboxylic acid have been designed and synthesized as potential Aurora A kinase inhibitors. nih.govnih.govworktribe.comdongguk.edumdpi.com Studies have shown that the free carboxylic acid group is crucial for inhibitory activity, as its esterification leads to a significant drop in potency. nih.gov This suggests the carboxylate forms key hydrogen bond interactions within the ATP-binding site of the kinase. nih.gov For example, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A, inducing cell cycle arrest and apoptosis. nih.govnih.govworktribe.comdongguk.edumdpi.com
Table 2: Kinase Inhibition Profile of a Quinazoline-4-Carboxylic Acid Derivative Data based on findings for 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.
Modulation of the β-catenin/TCF4 Signaling Pathway
Derivatives built upon the 8-methoxyquinazoline (B3282709) scaffold have been specifically designed and synthesized to act as inhibitors of the Wnt/β-catenin signaling pathway. nih.govnih.gov This pathway is crucial in cell development and its overactivation is implicated in various cancers. nih.govmdpi.com The primary strategy for these compounds is to target the downstream protein-protein interactions that are essential for the pathway's function. nih.gov
A key event in the activation of the Wnt/β-catenin pathway is the interaction between β-catenin and Transcription factor 4 (TCF4) in the nucleus. nih.gov This protein-protein interaction is necessary for the transcription of Wnt target genes. nih.govnih.gov Novel 4,7-disubstituted 8-methoxyquinazoline derivatives have been developed as inhibitors that specifically disrupt this β-catenin/TCF4 interaction. nih.govnih.gov By preventing this binding, these compounds can effectively down-regulate the signaling pathway, presenting a potential therapeutic strategy for cancers that rely on its constitutive activation. nih.gov
The efficacy of inhibiting the β-catenin/TCF4 interaction can be measured by analyzing the expression of downstream target genes. Mechanistic studies on a lead compound from the 4,7-disubstituted 8-methoxyquinazoline series demonstrated a significant downregulation of the β-catenin/TCF4 signaling pathway in HCT116 colon cancer cells. nih.govnih.gov This inhibition resulted in reduced protein expression of both β-catenin and TCF4. nih.gov Furthermore, the compound successfully decreased the mRNA levels of c-MYC and Cyclin D1, which are well-known Wnt target genes that play critical roles in cell proliferation. nih.govnih.gov
Receptor Binding Studies and Affinity Determinations
The biological activity of the 8-methoxyquinazoline derivatives has been quantified through various assays to determine their potency and affinity. The cytotoxic potential of a series of fifteen 4,7-disubstituted 8-methoxyquinazoline derivatives was evaluated against cancer cell lines known for having a constitutively activated β-catenin/TCF4 signaling pathway (HCT116 and HepG2). nih.govnih.gov The half-maximal inhibitory concentrations (IC50) for these compounds were found to be in the micromolar range. nih.govnih.gov
| Compound Series | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| 4,7-disubstituted 8-methoxyquinazoline derivatives | HCT116 (Colon Cancer) | IC50 Range | 5.64 ± 0.68 to 23.18 ± 0.45 µM | nih.govnih.gov |
| 4,7-disubstituted 8-methoxyquinazoline derivatives | HepG2 (Hepatocellular Carcinoma) | IC50 Range | 5.64 ± 0.68 to 23.18 ± 0.45 µM | nih.govnih.gov |
| Compound (18B) (Most potent derivative) | Primary Human Gallbladder Cancer Cells | IC50 | 8.50 ± 1.44 µM | nih.gov |
In the context of kinase inhibition, the related compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated an inhibitory activity of 51.78 ± 0.38% against Aurora A kinase when tested at a concentration of 10 µM. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For quinoline (B57606) derivatives, which are structurally related to quinazolines, DFT has been used to understand their electronic structure and spectroscopic properties. Such studies can elucidate the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the molecular electrostatic potential, which are all critical for predicting a molecule's reactivity and its potential to interact with biological macromolecules. While specific DFT studies on 8-Methoxyquinazoline-4-carboxylic acid are not extensively detailed in the provided literature, the methodologies applied to similar heterocyclic systems are well-established. These calculations can help in understanding how the methoxy (B1213986) and carboxylic acid groups influence the electronic nature of the quinazoline (B50416) core, which in turn can affect its binding characteristics and metabolic stability.
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active site of a protein. For various quinazoline and quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action at a molecular level.
For instance, docking studies of quinazolinone derivatives have been performed to understand their interactions with the binding sites of proteins like cyclooxygenase-2 (COX-2) and nuclear factor κB (NF-κB), revealing key binding energies and molecular interactions. Similarly, derivatives of quinoline-4-carboxylic acid have been docked into the active site of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, to rationalize structure-activity relationships. In the context of cancer, quinazoline derivatives have been docked into the ATP binding site of Aurora A kinase, with the free carboxylic acid group often playing a crucial role in forming essential hydrogen bond interactions with key amino acid residues in the active site. nih.gov
The primary goal of molecular docking is to identify the key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, electrostatic interactions, and π-π stacking. For quinazoline-based inhibitors, the nitrogen atoms in the quinazoline ring often act as hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and π-π interactions with aromatic residues in the active site, such as tyrosine, phenylalanine, and histidine. nih.gov The carboxylic acid group of compounds like this compound is particularly important as it can form strong hydrogen bonds or salt bridges with basic residues like arginine and lysine (B10760008) in the target's active site. nih.gov
During molecular docking, the conformational flexibility of the ligand is often taken into account to find the most favorable binding pose. The analysis of the bound conformation provides insights into the spatial arrangement of the ligand within the active site and how its functional groups are oriented to maximize interactions with the protein. This information is critical for understanding the structure-activity relationship and for designing new analogs with improved binding affinity and selectivity.
Molecular Dynamics Simulations for Dynamic Interaction Profiling
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to analyze the dynamic behavior of the ligand in the binding pocket. For quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations have been used to understand their conformational stability within the kinase domain. nih.govresearchgate.net These simulations can reveal subtle changes in the protein structure upon ligand binding and provide a more accurate estimation of the binding free energy.
In Silico Screening and Virtual Library Design for Lead Identification
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is often used in the early stages of drug discovery to prioritize compounds for experimental screening.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. The process typically involves docking a large number of compounds from a virtual library into the active site of the target and ranking them based on their predicted binding affinity or docking score. nih.govresearchgate.net This approach has been successfully applied to identify novel quinazoline derivatives as inhibitors of various protein kinases. nih.govresearchgate.net The process often starts with filtering large databases like PubChem based on drug-like properties, such as Lipinski's rule of five, followed by molecular docking to identify the most promising candidates for further investigation. nih.govresearchgate.net
Ligand-Based Virtual Screening Methodologies
Currently, publicly accessible scientific literature lacks specific studies detailing ligand-based virtual screening methodologies applied directly to this compound. However, the general principles of such methodologies are well-established within the broader context of quinazoline and quinoline derivatives, which share structural similarities. These approaches are instrumental in identifying novel compounds with potential biological activity by comparing them to known active ligands.
Ligand-based virtual screening typically involves the creation of a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a ligand to interact with a specific biological target. For a compound like this compound, a pharmacophore model would be constructed based on its known interactions or the interactions of structurally similar active molecules. This model then serves as a 3D query to screen large chemical databases for compounds that match these spatial and chemical features.
Another common ligand-based method is shape screening, where the 3D shape of a known active molecule, such as a derivative of this compound, is used as a template to find other molecules with a similar shape. The underlying principle is that molecules with similar shapes are likely to bind to the same target and exhibit similar biological effects.
While direct applications to this compound are not documented, studies on related quinazoline derivatives have successfully employed these techniques to identify new potential therapeutic agents. biointerfaceresearch.comresearchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. There are no specific, publicly available QSAR or QSPR models developed exclusively for this compound. The development of such a model would necessitate a dataset of structurally related compounds with experimentally determined activities or properties.
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model for the biological activity of derivatives of this compound would follow a systematic process. First, a dataset of compounds with the this compound scaffold and their corresponding measured biological activities (e.g., IC50 values) would be compiled. The three-dimensional structures of these molecules would then be generated and optimized to their lowest energy conformation.
Following this, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. The next step involves selecting the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved using statistical techniques to reduce the dimensionality of the data and avoid overfitting.
Finally, a mathematical model is constructed to establish a relationship between the selected descriptors and the biological activity. This can be achieved through various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). biointerfaceresearch.com The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds.
Application of Molecular Descriptors and Statistical Approaches
In the context of developing a QSAR model for this compound and its analogs, a variety of molecular descriptors would be considered. These can be broadly categorized as:
1D Descriptors: Molecular weight, count of specific atoms, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies).
The table below illustrates some of the common descriptor classes and the statistical methods used in QSAR studies of quinazoline-like compounds. biointerfaceresearch.comnih.govnih.gov
| Descriptor Class | Examples of Descriptors |
| Constitutional | Molecular Weight, Number of Rings, Number of H-bond Donors/Acceptors |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Volume, Surface Area, Principal Moments of Inertia |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) |
Once the descriptors are calculated, various statistical approaches can be employed to build the QSAR model. The choice of method depends on the complexity of the relationship between the descriptors and the activity.
| Statistical Approach | Description |
| Multiple Linear Regression (MLR) | A method to model the linear relationship between a dependent variable and one or more independent variables. |
| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of predictor variables is large and there is multicollinearity among them. |
| Support Vector Machines (SVM) | A machine learning technique that can be used for both classification and regression tasks, capable of modeling non-linear relationships. |
| Artificial Neural Networks (ANN) | A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns. |
While these methodologies are standard in the field of computational drug design, their specific application to generate predictive models for this compound has not been reported in the available scientific literature.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Methoxyquinazoline-4-carboxylic acid, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted precursors, similar to the synthesis of pyrazole-4-carboxylic acid derivatives . Key variables include temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., acetic acid or Lewis acids). Optimization involves iterative adjustments to these parameters, monitored by TLC or HPLC. Post-synthesis, recrystallization in ethanol/water mixtures improves purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of H/C NMR to verify methoxy (-OCH) and carboxylic acid (-COOH) groups, with expected shifts at δ 3.8–4.0 ppm (OCH) and δ 12–13 ppm (COOH). IR spectroscopy can confirm carbonyl (C=O) stretches at ~1700 cm^{-1. Mass spectrometry (ESI-MS) provides molecular ion validation. Cross-reference with PubChem data for analogous quinoline derivatives .
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer : Due to low aqueous solubility, use co-solvents like DMSO (≤1% v/v) or prepare sodium salts via neutralization with NaOH. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation. For biological assays, validate solvent compatibility with negative controls .
Advanced Research Questions
Q. What computational strategies can reconcile discrepancies between predicted and observed reactivity in quinazoline derivatives?
- Methodological Answer : Employ density functional theory (DFT) to model electron distribution, focusing on methoxy and carboxylic acid groups’ steric/electronic effects. Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify anomalies. Adjust computational parameters (basis sets, solvation models) iteratively .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Methodological Answer : Synthesize analogs with variations in methoxy positioning (e.g., 6- or 7-methoxy) or carboxylic acid substitution (e.g., esters, amides). Test in anti-inflammatory models (e.g., carrageenan-induced edema in rodents) or antimicrobial assays (MIC against S. aureus/E. coli). Use multivariate analysis to correlate substituent effects with activity .
Q. What experimental and analytical protocols resolve contradictions in spectral data for structurally similar quinazoline derivatives?
- Methodological Answer : For overlapping NMR signals, employ 2D techniques (HSQC, HMBC) to assign proton-carbon correlations. Compare with high-resolution mass spectrometry (HRMS) to rule out impurities. Cross-validate with X-ray crystallography if single crystals are obtainable .
Data Analysis and Reporting
Q. How should researchers statistically analyze biological activity data to ensure robustness?
- Methodological Answer : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals. For dose-response studies, fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Include raw data in appendices with processed results in main figures .
Q. What are best practices for reporting synthetic yields and purity in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
